

Introduction: The Significance of H-Met-Met-Ala-OH

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Compound of Interest

Compound Name: *H-Met-Met-Ala-OH*

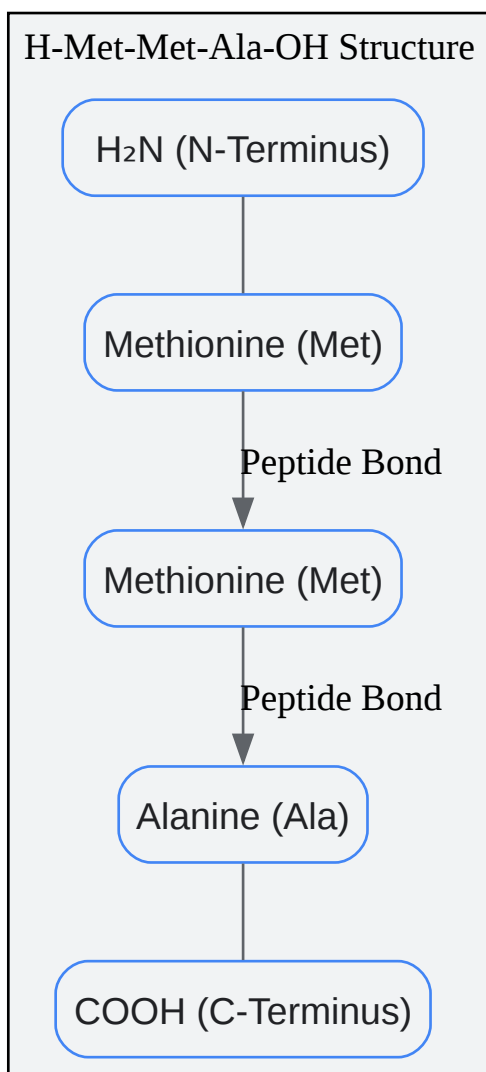
CAS No.: 14486-08-9

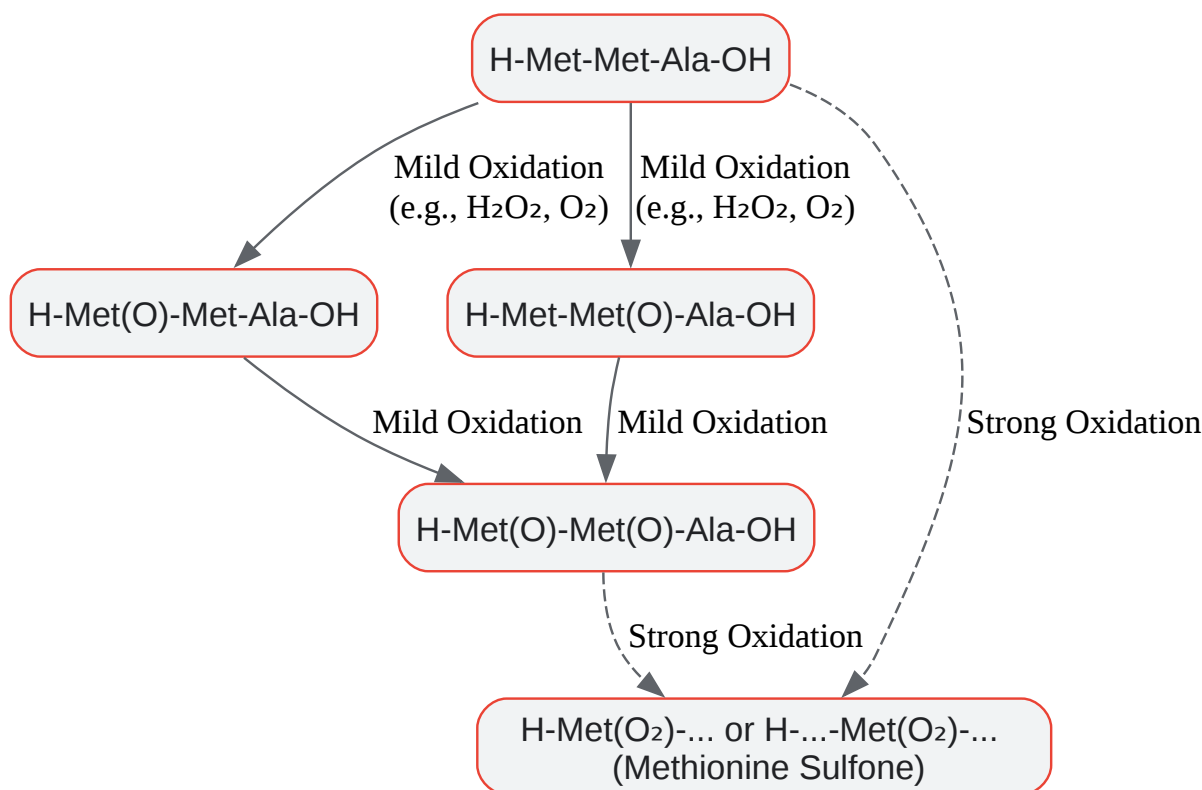
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The peptide **H-Met-Met-Ala-OH**, a sequence of two consecutive methionine residues followed by alanine, presents a unique case study in peptide formulation. Its structure, characterized by a free N-terminal amine and a C-terminal carboxylic acid, makes its behavior highly dependent on pH. The presence of two sulfur-containing methionine residues is the most significant feature, rendering the peptide highly susceptible to oxidation, a primary concern for its chemical stability.[1] Understanding these intrinsic properties is paramount for developing robust formulations, ensuring therapeutic efficacy, and maintaining product integrity throughout its lifecycle.

This guide will first explore the solubility characteristics of **H-Met-Met-Ala-OH**, providing a systematic approach to its dissolution. Subsequently, it will delve into a comprehensive analysis of its stability, with a strong emphasis on the oxidative degradation of its methionine residues and the establishment of a robust, stability-indicating analytical method.





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Caption: Primary oxidative degradation pathway of **H-Met-Met-Ala-OH**.

Other Potential Degradation Pathways

- Hydrolysis: Cleavage of the peptide backbone can occur at extreme pH values and elevated temperatures. [2]Peptides containing Asp residues are particularly prone to hydrolysis, but this is less of a concern for the Met-Met-Ala sequence. [3]* Aggregation: Peptides can self-associate to form aggregates, a form of physical instability. [3]This is influenced by concentration, pH, ionic strength, and temperature.

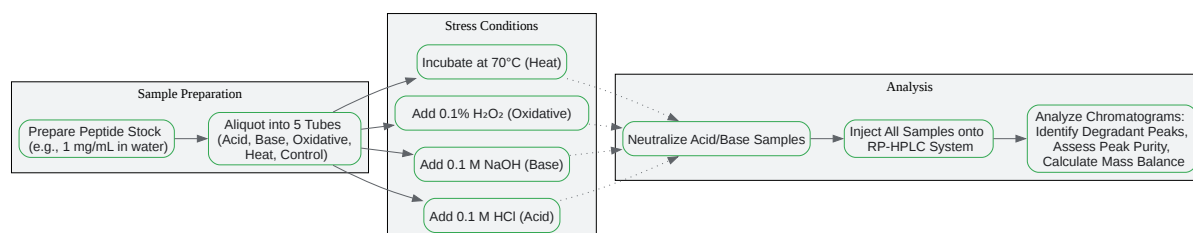
Establishing a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. [2]For **H-Met-Met-Ala-OH**, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard. [4][5][6] Causality of Method Choice: RP-

HPLC separates molecules based on their hydrophobicity. The oxidation of methionine to methionine sulfoxide significantly increases the polarity of the peptide. Therefore, the oxidized degradants will elute earlier than the more hydrophobic parent peptide on a C18 column, allowing for their separation and quantification.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and demonstrating the specificity of the analytical method. [4][5] Objective: To intentionally degrade **H-Met-Met-Ala-OH** under various stress conditions and confirm that the resulting degradants can be resolved from the parent peptide by the RP-HPLC method.



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Caption: Experimental workflow for a forced degradation study.

Methodology:

- Stock Solution: Prepare a 1 mg/mL solution of **H-Met-Met-Ala-OH** in deionized water.
- Stress Conditions:

- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Mix 1 mL of stock solution with 1 mL of 0.3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Stress: Incubate 1 mL of the stock solution at 70°C for 48 hours.
- Control: Keep 1 mL of the stock solution at 4°C, protected from light.
- Sample Analysis:
 - Prior to analysis, neutralize the acid and base-stressed samples with an equimolar amount of NaOH or HCl, respectively.
 - Analyze all samples by RP-HPLC.
- RP-HPLC Conditions (Example):
 - Column: C18, 4.6 x 150 mm, 3.5 μm
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
 - Mobile Phase B: 0.1% TFA in Acetonitrile
 - Gradient: 5% to 45% B over 20 minutes
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 220 nm
 - Column Temperature: 30°C
- Data Evaluation:
 - Compare the chromatograms of the stressed samples to the control.

- The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peptide peak.
- Calculate the percentage of parent peptide remaining and the percentage area of each major degradant.
- Confirm the identity of the primary oxidative degradants (mono- and di-sulfoxides) using mass spectrometry (MS). [5][6]

Data Presentation: Forced Degradation Summary

Stress Condition	% Parent Remaining	% Mono-Sulfoxide	% Di-Sulfoxide	% Other Degradants
Control (4°C, 24h)	99.8	<0.1	<0.1	0.1
0.05 M HCl, 60°C, 24h	95.2	<0.1	<0.1	4.7
0.05 M NaOH, 60°C, 24h	92.5	<0.1	<0.1	7.4
0.15% H ₂ O ₂ , RT, 24h	15.7	62.1	20.3	1.9
70°C, 48h	88.4	5.8	1.1	4.7

Note: Data are representative and intended for illustrative purposes.

The results clearly indicate that **H-Met-Met-Ala-OH** is most sensitive to oxidative stress, confirming the primary degradation pathway.

Recommendations for Handling and Storage

Based on the physicochemical profile, the following best practices are recommended:

- Storage of Lyophilized Powder: Store lyophilized peptide at -20°C or below. The powder is generally stable for months to years under these conditions. [7]* Storage of Stock Solutions: For short-term storage (days to weeks), solutions can be kept at 4°C. For long-term storage, prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause aggregation. * Formulation Considerations:
 - Maintain the pH of solutions away from the isoelectric point (e.g., pH < 5 or pH > 7).
 - To mitigate oxidation, use high-purity, de-gassed solvents and consider purging the headspace of vials with an inert gas like argon or nitrogen.
 - For formulations requiring long-term stability, the inclusion of antioxidants or chelating agents may be beneficial. [8]The addition of free methionine can also act as a sacrificial scavenger to protect the peptide's methionine residues from oxidation. [9] * Protect solutions from light to prevent photo-oxidation. [8]

Conclusion

The tripeptide **H-Met-Met-Ala-OH** is a molecule whose utility is intrinsically linked to its careful handling. Its solubility is highly dependent on pH, a factor that can be readily manipulated to achieve desired concentrations in aqueous media. The dominant challenge lies in its chemical stability, where the two methionine residues present a significant liability for oxidation. A thorough understanding of this degradation pathway, coupled with the implementation of a validated, stability-indicating RP-HPLC method, is not merely a procedural step but a fundamental requirement for any research or development involving this peptide. By applying the principles and protocols outlined in this guide, scientists can ensure the integrity, purity, and performance of **H-Met-Met-Ala-OH** in their applications.

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